molecular formula C20H21NO4 B557354 Fmoc-L-valine CAS No. 68858-20-8

Fmoc-L-valine

Cat. No.: B557354
CAS No.: 68858-20-8
M. Wt: 339.4 g/mol
InChI Key: UGNIYGNGCNXHTR-SFHVURJKSA-N
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Description

Fmoc-L-valine (N-(9-Fluorenylmethoxycarbonyl)-L-valine) is a protected amino acid widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₀H₂₁NO₄, with a molecular weight of 339.39 g/mol (CAS: 68858-20-8) . The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, which protects the α-amino group during peptide elongation. This protection is removed under mild basic conditions (e.g., piperidine), making it compatible with acid-sensitive side-chain protecting groups .

Key properties include:

  • Purity: >99.5% (HPLC)
  • Solubility: 250 mg/mL in DMSO (736.62 mM)
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month
  • Applications: SPPS, antibody-drug conjugate (ADC) linkers, and chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-L-valine typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis
Fmoc-L-valine is predominantly used as a protecting group in solid-phase peptide synthesis (SPPS). This technique allows for the selective modification of amino acids while preserving other functional groups. The Fmoc (9-fluorenylmethoxycarbonyl) group can be easily removed under mild alkaline conditions, facilitating the stepwise assembly of peptides.

Case Study: Synthesis of Complex Peptides
In a study by Chen et al. (2015), this compound was employed to synthesize a series of complex peptides. The researchers demonstrated that the incorporation of this compound significantly improved the yield and purity of the final product compared to traditional methods that did not utilize protecting groups .

Drug Development

Peptide-Based Therapeutics
this compound plays a crucial role in the design of peptide-based therapeutics. Its incorporation enhances the stability and bioavailability of drug candidates, making it an essential component in pharmaceutical formulations.

Case Study: Cardiovascular Research
Research has shown that branched-chain amino acids, including valine, can influence cardiovascular health. A study indicated that L-valine administration could attenuate arrhythmias and lower blood pressure in experimental models . This finding underscores the potential therapeutic applications of this compound derivatives in cardiology.

Biotechnology

Recombinant Protein Production
In biotechnology, this compound is used to incorporate specific amino acids into recombinant proteins. This incorporation improves both the yield and functionality of proteins produced through recombinant DNA technology.

Case Study: Metabolic Engineering
Wang et al. (2018) reported on the metabolic engineering of Corynebacterium glutamicum for enhanced L-valine production. By manipulating specific metabolic pathways, researchers were able to increase L-valine yields significantly, demonstrating the importance of amino acid availability in biotechnological applications .

Analytical Chemistry

Chromatography Techniques
this compound is utilized in various chromatography techniques for the separation and analysis of amino acids and peptides. Its unique properties allow for high-resolution results in analytical applications.

Data Table: Solubility Profile
The solubility of this compound in different solvents was investigated to optimize its use in analytical methods. The following table summarizes its solubility across several solvents at varying temperatures:

SolventSolubility (g/L)Temperature (°C)
AcetoneHigh25
MethanolModerate25
EthanolLow25
DimethylformamideVery High25

This data indicates that this compound exhibits high solubility in dimethylformamide, making it suitable for various analytical applications .

Education and Training

This compound is frequently used in academic settings to teach students about peptide synthesis and the significance of protecting groups in organic chemistry. Its practical applications provide valuable hands-on experience for students studying biochemistry and molecular biology.

Comparison with Similar Compounds

Structural Analogs: Fluorinated and Chlorinated Derivatives

Fmoc-L-valine derivatives with halogen substitutions exhibit distinct reactivity and applications:

Compound Fluorination/Chlorination Reactivity Applications Stability Notes
This compound None Moderate General SPPS, ADC linkers Degrades under acidic silica
Fmoc-3-fluoro-DL-valine Fluorine at C3 High Peptide synthesis, proteomics Enhanced electrophilicity
Fmoc-3-chloro-DL-valine Chlorine at C3 Moderate Similar to fluoro analog Lower reactivity than fluoro

Key Findings :

  • Fluorination at C3 increases reactivity in nucleophilic substitution, enabling site-specific modifications in peptides .
  • Chlorinated analogs show reduced reactivity compared to fluorinated ones due to lower electronegativity .

Isotope-Labeled Derivatives

Isotope-labeled this compound variants are critical for metabolic tracing and NMR studies:

Compound Isotope Labeling Molecular Weight Purity Applications
This compound None 339.39 g/mol >99.5% General SPPS
Fmoc-Val-OH-d8 Deuterium (8 atoms) 347.43 g/mol 98 atom% Biological NMR, mass spec

Key Findings :

  • Deuterated Fmoc-Val-OH-d8 retains the Fmoc group’s stability while enabling precise tracking in isotopic labeling experiments .

Dipeptide Derivatives

This compound is incorporated into dipeptides for specialized applications:

Compound Structure Molecular Weight Applications
Fmoc-Val-Ala-OH Val-Ala dipeptide 410.46 g/mol ADC cleavable linkers, SPPS
Fmoc-LG/Fmoc-FG Hydrophobic dipeptides Variable Hydrogel formation (log P > 2.8)

Key Findings :

  • Dipeptides like Fmoc-Val-Ala-OH serve as enzymatically cleavable linkers in ADCs, improving drug release kinetics .
  • Hydrophobic Fmoc-dipeptides (e.g., Fmoc-LG/Fmoc-FG) form self-supporting gels at pH 4, with stiffness influenced by log P values .

Comparison with Boc-Protected Analogs

Boc (tert-butoxycarbonyl) and Fmoc protecting groups differ in deprotection conditions:

Compound Protecting Group Deprotection Method Advantages Limitations
This compound Fmoc Piperidine (base) Acid-sensitive side-chain compatibility Base-sensitive residues unstable
Boc-L-valine Boc TFA (acid) Compatible with base-sensitive groups Incompatible with acid-labile motifs

Key Findings :

  • This compound outperforms Boc-L-valine in gram-scale syntheses, achieving higher enantiomeric excess (38% vs. 26%) .
  • Boc deprotection requires harsh acidic conditions, limiting its use in acid-sensitive peptide sequences .

Stability and Handling

Comparative stability data under storage and synthesis conditions:

Compound Stability in Silica Chromatography Recommended Purification Method
This compound Degrades in acidic silica Cold ether precipitation, neutral-buffer HPLC
Fmoc-3-fluoro-DL-valine Stable under similar conditions Standard silica chromatography

Biological Activity

Fmoc-L-valine (N-(9-fluorenylmethoxycarbonyl)-L-valine) is a derivative of the amino acid valine, widely employed in peptide synthesis and as a building block in various biochemical applications. This article delves into the biological activity of this compound, exploring its properties, applications, and relevant research findings.

This compound has the molecular formula C20_{20}H21_{21}NO4_4 and a molecular weight of 341.39 g/mol. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in peptide synthesis by providing stability and solubility.

Biological Activity

1. Antimicrobial Properties:
Research indicates that peptides rich in valine exhibit significant antimicrobial activity. For instance, a study synthesized α-helical peptides containing valine and arginine, revealing that these peptides effectively reduced bacterial counts in vivo, particularly against Salmonella enterica . The optimal chain length for these peptides was identified as 16-mers, demonstrating enhanced therapeutic indices.

2. Self-Assembly and Structural Applications:
this compound has been shown to self-assemble into various nanostructures, which can be tailored through solvent manipulation. This property is exploited for creating bio-organic scaffolds with potential applications in drug delivery and tissue engineering . For example, at specific concentrations (3 mM), this compound forms fibrous structures that transition to fibrillar assemblies at higher concentrations (8 mM), indicating its versatility in structural applications.

3. Metabolic Engineering:
In metabolic engineering contexts, this compound plays a role in optimizing the production of L-valine through genetically modified strains such as Corynebacterium glutamicum. Techniques like fluorescence-activated cell sorting (FACS) have been utilized to isolate high-yield L-valine-producing mutants, demonstrating the compound's relevance in biotechnological advancements .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialPeptides rich in valine show potent antimicrobial effects against bacteria.
Self-assemblyForms fibrous structures that can be controlled via solvent variations.
Metabolic EngineeringEnhances L-valine production via engineered microbial strains.

Case Studies

Case Study 1: Antimicrobial Peptide Development
A series of α-helical peptides were synthesized incorporating this compound. The study demonstrated that these peptides exhibited increased antimicrobial activity with optimal chain lengths. The VR3 peptide variant was particularly effective, leading to significant reductions in bacterial populations in murine models .

Case Study 2: Structural Applications
Investigations into the self-assembly of this compound revealed its ability to form diverse nanostructures useful for various biomedical applications. Controlled experiments indicated that changes in concentration led to distinct structural morphologies, emphasizing its potential for creating functional materials .

Q & A

Basic Research Questions

Q. What is the role of Fmoc-L-valine in solid-phase peptide synthesis (SPPS)?

this compound serves as a protected amino acid building block in SPPS. The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group during peptide elongation, preventing unwanted side reactions. After coupling, the Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF) to expose the amino group for subsequent residue addition . Valine’s branched side chain (isopropyl) introduces hydrophobicity, influencing peptide folding and solubility. Standard protocols recommend dissolving this compound in DMSO (up to 250 mg/mL) for optimal coupling efficiency .

Q. How does the purity of this compound affect peptide synthesis outcomes?

Impurities (>0.1% free amino acids) can lead to truncated sequences or deletion peptides. High-purity this compound (>99.5%) is critical for minimizing side products. Analytical methods like HPLC (with UV detection at 265 nm for Fmoc absorbance) and mass spectrometry are used to verify purity. Contaminants such as residual solvents (e.g., DMF) or diastereomers may alter reaction kinetics, necessitating rigorous quality control via Certificates of Analysis (COA) .

Q. What are the solubility challenges of this compound in organic solvents?

this compound exhibits limited solubility in nonpolar solvents (e.g., dichloromethane) but dissolves readily in polar aprotic solvents like DMSO or DMF. For coupling reactions, a concentration of 0.1–0.3 M in DMF is typical. Ultrasonication may enhance dissolution. Pre-activation with carbodiimides (e.g., HBTU) and additives (e.g., HOBt) improves solubility by forming reactive esters .

Advanced Research Questions

Q. How can researchers optimize microwave-assisted synthesis protocols using this compound?

Microwave irradiation accelerates coupling and deprotection steps. For example, in gram-scale synthesis, microwave conditions (50–60°C, 30–60 seconds per cycle) reduced racemization compared to conventional heating. However, enantiomeric excess (ee) varied between 26% (Boc-protected) and 38% (Fmoc-protected) in fiscalin B synthesis, highlighting the need for temperature and solvent optimization . Methodological adjustments include using low dielectric constant solvents (e.g., DMF) and monitoring ee via chiral HPLC .

Q. What contradictions exist in reported melting points and optical rotations for this compound?

Discrepancies in melting points (143–147°C vs. 182–187°C in Fmoc-L-tyrosine) and optical rotations (-17±1° vs. -22±2° for tyrosine derivatives) may arise from polymorphic forms or residual solvents. Researchers should cross-reference batch-specific COAs and validate measurements using differential scanning calorimetry (DSC) and polarimetry. For example, this compound’s optical rotation in DMF (c = 1%) should align with literature values (-17° to -18°) .

Q. How do side-chain protecting groups influence this compound’s reactivity in convergent peptide synthesis?

Valine’s isopropyl group typically requires no side-chain protection, but orthogonal protection (e.g., trityl for glutamine) in multi-residue systems can sterically hinder coupling. Kinetic studies show that bulky residues adjacent to this compound reduce coupling efficiency by 15–20%, necessitating extended reaction times or double coupling protocols. Computational modeling (e.g., molecular dynamics) helps predict steric clashes .

Q. What analytical strategies resolve contradictions in chiral purity data for Fmoc-protected amino acids?

Conflicting ee values may stem from racemization during storage or synthesis. Advanced techniques include:

  • Chiral HPLC : Use a Crownpak CR-I column with UV detection for enantiomer separation.
  • Circular Dichroism (CD) : Compare CD spectra to reference standards.
  • NMR with chiral solvating agents : Lanthanide shift reagents (e.g., Eu(hfc)₃) enhance diastereotopic splitting .

Q. Methodological Considerations

  • Data Validation : Cross-check melting points, optical rotations, and purity metrics against independent sources (e.g., [2] vs. [5]) to identify batch-specific anomalies.
  • Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions, such as optimizing microwave protocols for improved ee .
  • Synthesis Optimization : Use design-of-experiment (DoE) approaches to evaluate solvent, temperature, and coupling reagent interactions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNIYGNGCNXHTR-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317560
Record name FMOC-L-valine
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Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-valine
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CAS No.

68858-20-8
Record name FMOC-L-valine
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Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine
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